molecular formula C17H9F4N B13139363 2,3-Bis(2,3-difluorophenyl)pyridine

2,3-Bis(2,3-difluorophenyl)pyridine

Cat. No.: B13139363
M. Wt: 303.25 g/mol
InChI Key: YUPCGRPQOCFQAA-UHFFFAOYSA-N
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Description

2,3-Bis(2,3-difluorophenyl)pyridine is a fluorinated aromatic compound with the molecular formula C17H9F4N. This compound is characterized by the presence of two difluorophenyl groups attached to a pyridine ring. The incorporation of fluorine atoms into the aromatic structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorophenyl groups with a pyridine derivative. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2,3-difluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Scientific Research Applications

2,3-Bis(2,3-difluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(2,3-difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(2,3-difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C17H9F4N

Molecular Weight

303.25 g/mol

IUPAC Name

2,3-bis(2,3-difluorophenyl)pyridine

InChI

InChI=1S/C17H9F4N/c18-13-7-1-4-10(15(13)20)11-6-3-9-22-17(11)12-5-2-8-14(19)16(12)21/h1-9H

InChI Key

YUPCGRPQOCFQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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